molecular formula C9H10F3N B1374990 (2-Methyl-4-(trifluoromethyl)phenyl)methanamine CAS No. 874571-73-0

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine

Cat. No.: B1374990
CAS No.: 874571-73-0
M. Wt: 189.18 g/mol
InChI Key: VMJKHBXPGXRDHD-UHFFFAOYSA-N
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Description

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C9H10F3N. It is a derivative of benzylamine, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-(trifluoromethyl)phenyl)methanamine typically involves the reduction of the corresponding benzaldehyde derivative. One common method involves the following steps :

    Starting Material: 2-Methyl-4-(trifluoromethyl)benzaldehyde.

    Reduction: The benzaldehyde is reduced using sodium borohydride (NaBH4) in methanol to form the corresponding benzyl alcohol.

    Amination: The benzyl alcohol is then converted to the amine using ammonium chloride (NH4Cl) and sodium cyanoborohydride (NaBH3CN) in methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of (2-Methyl-4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for various applications .

Properties

IUPAC Name

[2-methyl-4-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJKHBXPGXRDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727887
Record name 1-[2-Methyl-4-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874571-73-0
Record name 1-[2-Methyl-4-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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